q-FTAA
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Overview
Description
This compound is primarily used as a fluorescent tracer for amyloid proteins, which are associated with various neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . q-FTAA has gained significant attention due to its ability to bind to amyloid-beta (Aβ) fibrils and tau protein aggregates, making it a valuable tool in the study of protein misfolding diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of q-FTAA involves the chemical engineering of thiophene units. The process includes the substitution of thiophene units with selenophene or phenylene moieties and the alternation of anionic substituents along the thiophene backbone . The synthetic route typically involves the following steps:
Formation of the thiophene backbone: This step involves the polymerization of thiophene monomers to form the oligothiophene backbone.
Substitution reactions: Specific substituents, such as formyl and carboxyl groups, are introduced at the alpha positions of the thiophene units.
Purification: The synthesized this compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The industrial production also includes rigorous quality control measures to ensure the purity and performance of the final product .
Chemical Reactions Analysis
Types of Reactions
q-FTAA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: This compound can undergo substitution reactions where the formyl or carboxyl groups are replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
q-FTAA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a fluorescent probe to study the aggregation and misfolding of proteins. .
Biology: In biological research, this compound is used to label and visualize amyloid-beta and tau protein aggregates in tissue samples. .
Medicine: this compound is employed in the diagnosis and monitoring of Alzheimer’s disease and other amyloid-related disorders. .
Industry: this compound is used in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases. .
Mechanism of Action
q-FTAA exerts its effects by binding to amyloid-beta fibrils and tau protein aggregates. The binding occurs through specific interactions between the thiophene backbone of this compound and the beta-sheet structures of the amyloid proteins . This binding results in a conformational change in this compound, leading to its fluorescence. The fluorescence properties of this compound allow for the visualization and quantification of amyloid aggregates in biological samples .
Comparison with Similar Compounds
q-FTAA is part of a family of luminescent conjugated oligothiophenes, which includes compounds such as h-FTAA, p-FTAA, and HS-169 . These compounds share similar structural features but differ in their specific substituents and binding properties. Compared to other similar compounds, this compound is unique in its ability to bind to both amyloid-beta and tau protein aggregates with high specificity and sensitivity .
List of Similar Compounds
h-FTAA: Heptameric formyl thiophene acetic acid, used for similar applications but with different spectral properties
p-FTAA: Pentameric formyl thiophene acetic acid, similar to this compound but with different binding affinities
HS-169: A luminescent conjugated oligothiophene with distinct binding properties and applications
Properties
Molecular Formula |
C21H14O6S4 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
5-[4-(carboxymethyl)-5-[5-[3-(carboxymethyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C21H14O6S4/c22-17(23)8-10-5-6-28-19(10)13-2-3-14(30-13)20-11(9-18(24)25)7-16(31-20)12-1-4-15(29-12)21(26)27/h1-7H,8-9H2,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
RAIQRQPSJZWULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CC(=O)O)C2=CC=C(S2)C3=C(C=C(S3)C4=CC=C(S4)C(=O)O)CC(=O)O |
Origin of Product |
United States |
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